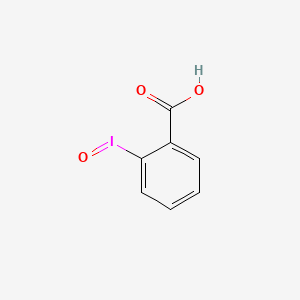

2-Iodosobenzoic acid

Description

Properties

IUPAC Name |

2-iodosylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPHDUVGLXEIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)I=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075382 | |

| Record name | 2-Iodosylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Iodosobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10886 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

304-91-6, 27323-35-9 | |

| Record name | 2-Iodosylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodosobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iodoso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodosobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodosylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodosylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOSOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVC3RT6T4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Iodosobenzoic Acid from 2-Iodobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodosobenzoic acid (IBA), a versatile hypervalent iodine(III) reagent, from its precursor, 2-iodobenzoic acid. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it includes graphical representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound (IBA) is a valuable cyclic hypervalent iodine(III) compound widely utilized in organic synthesis as a mild and selective oxidizing agent.[1][2] It serves as a crucial precursor for the preparation of other important iodine-containing reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[3] The synthesis of IBA from 2-iodobenzoic acid is a fundamental transformation that has been optimized to be efficient, safe, and environmentally friendly. This guide focuses on the most common and practical methods for this conversion, with a particular emphasis on the use of Oxone® as the oxidant.

Synthetic Methodologies

The primary method for the synthesis of this compound from 2-iodobenzoic acid is through oxidation. While various oxidizing agents can be employed, Oxone®, a stable and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), has emerged as the reagent of choice for its efficiency and mild reaction conditions.[1][4] The reaction is typically carried out in an aqueous medium, making it a green and practical procedure.[5]

A key challenge in the synthesis of IBA is preventing its over-oxidation to the pentavalent hypervalent iodine compound, 2-iodoxybenzoic acid (IBX).[1][6] IBX is known to be explosive under certain conditions, making its unintentional formation a safety concern.[1] Therefore, reaction conditions are carefully controlled to selectively yield IBA.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound and its subsequent oxidation product, 2-iodoxybenzoic acid (IBX), from 2-iodobenzoic acid.

Table 1: Synthesis of this compound (IBA) from 2-Iodobenzoic Acid using Oxone®

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Oxone® (1.2) | MeCN/H₂O | Room Temp | Varies | High | Not Specified | [1] |

| 2 | Oxone® (1.0) with FeCl₃ (2.5 mol%) | MeCN/DW (1/1) | 60 | Varies | High | Not Specified | [1] |

Note: "High" yield indicates that the source reported a successful conversion without specifying the exact percentage.

Table 2: Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid using Oxone®

| Entry | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Oxone® (excess) | H₂O | 70 | 3 | 80 | ≥95 | [7] |

| 2 | Oxone® (excess) | H₂O | 70 | 1 | 77 | ≥99 | [7] |

| 3 | Oxone® (1.3) | H₂O | 70-73 | 3 | 79-81 | 95 | [8] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and, for context, 2-iodoxybenzoic acid.

General Procedure for the Selective Synthesis of this compound (IBA)

This protocol is adapted from a method designed to selectively produce IBA while minimizing the formation of IBX.[1]

Materials:

-

2-Iodobenzoic acid (1.0 mmol)

-

Oxone® (738 mg, 1.2 mmol)

-

Acetonitrile (MeCN, 5 mL)

-

Water (H₂O, 5 mL)

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 mmol) in acetonitrile (5 mL), add Oxone® (738 mg, 1.2 mmol) and water (5 mL).

-

Stir the mixture at room temperature for the appropriate time. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, filter the product under reduced pressure.

-

Wash the residue with water and then with acetone.

-

Dry the resulting white powder to obtain the corresponding this compound.

Procedure for the Synthesis of 2-Iodoxybenzoic Acid (IBX)

This protocol describes a common method for synthesizing IBX, which involves the further oxidation of the initially formed IBA.[7][8]

Materials:

-

2-Iodobenzoic acid (50.0 g, 0.20 mol)

-

Oxone® (181.0 g, 0.29 mol, 1.3 equiv)

-

Water (650 mL)

-

Acetone

Procedure:

-

Add 2-iodobenzoic acid (50.0 g, 0.20 mol) in one portion to an aqueous solution of Oxone® (181.0 g, 0.29 mol) in water (650 mL).

-

Heat the reaction mixture to 70-73 °C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the mixture to 5 °C and continue stirring at this temperature for 1.5 hours.

-

Filter the precipitate.

-

Wash the filter cake with water and then with acetone.

-

Dry the product at room temperature for 16 hours to obtain IBX as a white crystalline solid. The reported yield is 44.8-45.7 g (79-81%) with a purity of 95%.[8]

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

Caption: General experimental workflow for the synthesis.

Characterization

The synthesized this compound is typically characterized by standard analytical techniques to confirm its identity and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of the product.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[1]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate determination of the molecular weight and elemental composition.[1]

-

Melting Point: The melting point of the synthesized compound can be compared to the literature value for identification and as an indicator of purity.

Safety Considerations

While this compound itself is not considered explosive, its over-oxidation product, 2-iodoxybenzoic acid (IBX), is known to be sensitive to impact and heat.[7] Therefore, it is crucial to follow the experimental procedures carefully to avoid the formation of significant amounts of IBX, especially when not intended. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should always be followed.

Conclusion

The synthesis of this compound from 2-iodobenzoic acid using Oxone® is a robust and practical method that is widely adopted in both academic and industrial research. By carefully controlling the reaction conditions, it is possible to obtain high yields of the desired product with high purity, while minimizing the formation of the potentially hazardous IBX. This guide provides the essential technical information for researchers and professionals to successfully and safely perform this important chemical transformation.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 304-91-6: 2-Iodosylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 5. scribd.com [scribd.com]

- 6. Practical Synthesis of this compound (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

physical and chemical properties of 2-Iodosobenzoic acid

An In-depth Technical Guide to 2-Iodosobenzoic Acid

This technical guide provides a comprehensive overview of the (IBA), tailored for researchers, scientists, and professionals in drug development. This document delves into its characteristics, synthesis, and applications, with a focus on its role as a versatile oxidizing agent.

Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] Key physical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₅IO₃ | [2][3][4][5] |

| Molecular Weight | 264.02 g/mol | [2][4][5] |

| Appearance | White to off-white powder/crystal | [1][2][3] |

| Melting Point | 230 °C (with decomposition) | [1][2][4][6] |

| Solubility | Insoluble in water | [6] |

Chemical Properties

This compound is a cyclic hypervalent iodine(III) compound that serves as a powerful and selective oxidizing agent in organic synthesis and biochemical studies.[7][8][9] Its reactivity is centered on the electrophilic nature of the iodine atom.

Key Chemical Attributes:

-

Oxidizing Agent: IBA is utilized for the oxidation of various functional groups. A notable application is the conversion of vicinal sulfhydryl groups in cysteine residues of proteins to disulfide bonds, which can induce conformational changes or inactivate enzymes.[6] It is also capable of cleaving tryptophanyl peptide bonds.[6]

-

Precursor for other Reagents: IBA serves as a stable precursor for the synthesis of other cyclic organoiodine(III) derivatives.[7][8]

-

Stability: It is a non-explosive alternative to other hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX).[7][8]

Synthesis of this compound

A practical and safe method for the synthesis of this compound involves the oxidation of 2-Iodobenzoic acid using Oxone® (potassium peroxymonosulfate) in an aqueous solution under mild, room temperature conditions.[7][8] This procedure avoids the formation of the hazardous and explosive pentavalent iodine compound, IBX.[7][8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the literature for the synthesis of IBA from 2-Iodobenzoic acid using Oxone®.[7][8]

Materials:

-

2-Iodobenzoic acid (2-IB)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Dissolution: Suspend 2-Iodobenzoic acid in deionized water in a reaction flask equipped with a magnetic stir bar.

-

Addition of Oxidant: While stirring vigorously at room temperature, add Oxone® to the suspension. The molar ratio of Oxone® to 2-IB is typically between 1.0 and 1.2.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is generally complete within a few hours.

-

Isolation: The product, this compound, precipitates out of the aqueous solution as a white solid. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic byproducts.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Biochemical Research

This compound is a valuable tool in biochemical and pharmaceutical research, primarily due to its ability to selectively modify proteins.[9]

Oxidation of Vicinal Sulfhydryls in Proteins

IBA can oxidize adjacent cysteine residues within a protein to form a disulfide bond. This process can be used to study protein structure, function, and folding, as the formation of a new disulfide bond can alter the protein's conformation and activity.[6]

Caption: Oxidation of vicinal sulfhydryls in a protein by this compound.

Spectral Data

The structural characterization of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows complex multiplets in the aromatic region, corresponding to the protons on the benzene ring. The acidic proton of the carboxyl group may appear as a broad singlet.

IR Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad absorption is observed for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group appears as a strong band around 1700 cm⁻¹. The I=O bond of the iodosyl group also gives rise to a characteristic absorption.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | 304-91-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound 304-91-6 [sigmaaldrich.com]

- 3. CAS 304-91-6: 2-Iodosylbenzoic acid | CymitQuimica [cymitquimica.com]

- 4. This compound [stenutz.eu]

- 5. 2-Iodosylbenzoic acid | C7H5IO3 | CID 67537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 304-91-6 [chemicalbook.com]

- 7. Practical Synthesis of this compound (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions [mdpi.com]

- 8. Practical Synthesis of this compound (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Iodosobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

For Immediate Release

This technical document provides a comprehensive overview of 2-Iodosobenzoic acid (IBA), a versatile reagent with significant applications in organic synthesis and proteomics. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's chemical properties, synthesis protocols, and its utility as a powerful tool for selective peptide cleavage and as a precursor to important oxidizing agents.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 304-91-6 | [1] |

| Molecular Weight | 264.02 g/mol | [2] |

| Molecular Formula | C₇H₅IO₃ | [2] |

| Synonyms | o-Iodosobenzoic acid, IBA, Iodosylbenzoic acid | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 228 - 235 °C | [2] |

Synthesis of this compound

This compound is typically synthesized from its precursor, 2-iodobenzoic acid. The following sections provide experimental protocols for the synthesis of both the precursor and the final compound.

Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid

A common laboratory-scale synthesis of 2-iodobenzoic acid involves the diazotization of anthranilic acid, followed by a Sandmeyer-type reaction with an iodide salt.[3]

Experimental Protocol:

-

Dissolve anthranilic acid in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled anthranilic acid solution with constant stirring. This step forms the diazonium salt.

-

In a separate container, prepare a solution of potassium iodide in water.

-

Add the potassium iodide solution to the diazonium salt solution. Nitrogen gas will be evolved, and a precipitate of crude 2-iodobenzoic acid will form.

-

The reaction mixture can be gently warmed to ensure the completion of the reaction.

-

The crude product is then collected by filtration and can be purified by recrystallization from hot water or ethanol.[4]

Synthesis workflow for 2-Iodobenzoic Acid.

Oxidation of 2-Iodobenzoic Acid to this compound

This compound can be prepared by the oxidation of 2-iodobenzoic acid. A modern and safer method utilizes Oxone® as the oxidizing agent.

Experimental Protocol:

-

Dissolve 2-iodobenzoic acid in an aqueous solution.

-

Add Oxone® (potassium peroxymonosulfate) to the solution.

-

The reaction is typically carried out at room temperature, making it a mild and practical method.

-

The product, this compound, precipitates from the reaction mixture and can be collected by filtration. This method is noted for producing IBA without contamination by the hazardous 2-iodoxybenzoic acid (IBX).

Applications in Research and Development

This compound is a valuable reagent with several key applications, particularly in proteomics and organic synthesis.

Selective Cleavage of Tryptophanyl Peptide Bonds

A significant application of o-iodosobenzoic acid is the selective chemical cleavage of peptide bonds at the C-terminal side of tryptophan residues.[5] This technique is instrumental in protein sequencing and analysis.

Experimental Protocol for Tryptophan Cleavage:

-

Reagent Preparation: Dissolve o-iodosobenzoic acid (10 mg) in 1.0 ml of 80% (v/v) acetic acid containing 4 M guanidine-HCl. To suppress the side reaction of tyrosine modification, pre-incubate the solution with a scavenger such as p-cresol.[6][7]

-

Protein Dissolution: Dissolve the protein sample in the prepared reagent solution to a final concentration of 5-10 mg/ml.

-

Incubation: Flush the reaction tube with nitrogen, seal it, and incubate for 24 hours at room temperature in the dark.[7]

-

Reaction Termination: The reaction can be terminated by dilution with water followed by removal of the solvent using a SpeedVac concentrator.[7] The resulting peptide fragments can then be separated and analyzed.

Mechanism of Tryptophan Cleavage:

The cleavage of the tryptophanyl peptide bond by o-iodosobenzoic acid proceeds through a proposed multi-step mechanism. It begins with a two-step oxidation of the tryptophan indole ring, followed by the formation of an intermediate iminospirolactone. This intermediate subsequently hydrolyzes, leading to the cleavage of the peptide bond and the formation of an N-acyldioxindolylalanine at the C-terminus of the newly formed peptide fragment.[6][8]

Logical flow of Tryptophanyl peptide bond cleavage.

It is important to note that commercial preparations of o-iodosobenzoic acid can contain o-iodoxybenzoic acid as a contaminant, which has been shown to cleave peptide bonds at tyrosine residues.[6][9] Pre-incubation of the reagent with p-cresol can mitigate this side reaction.[6]

Role in Organic Synthesis and Drug Discovery

This compound and its precursor, 2-iodobenzoic acid, are pivotal intermediates in organic synthesis and have found applications in medicinal chemistry and drug discovery.[10][11]

-

Precursor to Oxidizing Agents: 2-Iodobenzoic acid is a common precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents in organic synthesis.[4]

-

Building Block for Pharmaceuticals: It serves as a versatile building block for the synthesis of various complex organic molecules with potential therapeutic applications.[2] For instance, it has been used in the synthesis of radioiodinated esters and amides for use as adrenal imaging agents and in the development of N-hydroxypyridone derivatives with potential anti-ischemic stroke properties.[12]

-

Synthesis of Heterocyclic Compounds: 2-Iodobenzoic acid is instrumental in the construction of heterocyclic systems like indoles and isocoumarins, which are common scaffolds in many pharmaceutical agents.[10]

Biological Activity and Pathways

Currently, there is limited evidence to suggest that this compound is directly involved in specific biological signaling pathways in the same manner as endogenous signaling molecules. Its primary biological effects are attributed to its chemical reactivity, such as the oxidation of sulfhydryl groups in enzymes and the cleavage of peptide bonds in proteins.[13] Derivatives of 2-iodobenzoic acid, however, have been investigated for potential antimicrobial and anticancer activities.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of proteomics and synthetic chemistry. Its ability to selectively cleave peptide bonds at tryptophan residues provides a valuable tool for protein characterization. Furthermore, its role as a precursor and building block in the synthesis of oxidizing agents and potential pharmaceutical compounds underscores its importance in drug discovery and development. Researchers utilizing this reagent should be mindful of potential contaminants and employ appropriate purification and experimental controls to ensure the desired reaction specificity.

References

- 1. CAS 304-91-6: 2-Iodosylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 5. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. o-Iodosobenzoic acid: peptide bond cleavage at tyrosine in addition to tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 13. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 2-Iodosobenzoic Acid

Disclaimer: Initial research indicates a notable scarcity of specific quantitative solubility data for 2-iodosobenzoic acid in common organic solvents within publicly accessible scientific literature. This guide, therefore, provides qualitative solubility information based on available data, outlines the established experimental protocols for determining such solubility, and presents a logical workflow for these procedures. This information is intended to serve as a foundational reference for researchers and professionals in drug development.

Qualitative Solubility Profile of this compound

This compound (IBA) is an organic compound that serves as an oxidizing agent and is used in the study of enzyme structure and activity.[1] Its physical state is typically a white to off-white powder. While quantitative data is sparse, its general solubility characteristics indicate that it is insoluble in water.[1] This low aqueous solubility is a common trait for many hypervalent iodine compounds.

For context, the related compound 2-iodobenzoic acid is slightly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[2][3] Another related, more oxidized compound, 2-iodoxybenzoic acid (IBX), is known for its limited solubility in many common organic solvents, with DMSO being a notable exception.[4][5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like this compound. These protocols are standard in the field and are adapted from established methods for similar organic acids.[6]

This method is a reliable and straightforward approach to determine solubility by measuring the mass of the solute in a saturated solution.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled container.

-

Equilibration: Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. A period of 24 to 72 hours is typical.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration through a fine-porosity filter or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately transfer a known mass or volume of the clear, saturated supernatant to a pre-weighed container. Carefully evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that does not cause decomposition of the solute, until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried this compound residue per the initial mass or volume of the solvent used.

This method is particularly useful for acidic or basic compounds and determines the concentration of the solute in a saturated solution via titration.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After phase separation (step 3 of the gravimetric method), carefully withdraw a precise volume of the clear, saturated solution. If the concentration is high, dilute the sample with a suitable solvent to a concentration appropriate for titration.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH). A suitable indicator, like phenolphthalein, should be used. For non-aqueous solvents, a non-aqueous titration setup may be necessary.

-

Endpoint Determination: Continue the titration until the endpoint is reached, which is indicated by a persistent color change of the indicator.

-

Calculation: The concentration of this compound in the saturated solution, and thus its solubility, is calculated based on the volume and concentration of the titrant used.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility and the broader context of its application.

Caption: Experimental workflow for solubility determination.

Caption: Logical workflow for solubility data in R&D.

References

- 1. This compound | 304-91-6 [chemicalbook.com]

- 2. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action for 2-Iodosobenzoic Acid as an Oxidant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-iodosobenzoic acid and its derivatives as oxidants in organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of hypervalent iodine reagents. This document clarifies the roles of both this compound (IBA) and 2-iodoxybenzoic acid (IBX), details the current understanding of their oxidative mechanisms, and provides practical experimental guidance.

Introduction: Distinguishing this compound (IBA) and 2-Iodoxybenzoic Acid (IBX)

In the realm of hypervalent iodine chemistry, this compound (IBA) and 2-iodoxybenzoic acid (IBX) are key reagents, yet they are often a source of confusion. It is critical to distinguish between these two compounds as their stability, reactivity, and primary roles in oxidation reactions differ significantly.

-

This compound (IBA): A hypervalent iodine(III) compound. IBA is often generated in situ and serves as a catalytic oxidant in some reactions. It is the reduced form of IBX. While it can be isolated, it is known to be unstable and can disproportionate.

-

2-Iodoxybenzoic Acid (IBX): A hypervalent iodine(V) compound. IBX is a powerful and widely used oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones.[1][2][3] It is more stable than IBA and can be prepared from 2-iodobenzoic acid using strong oxidants like potassium bromate or Oxone.[1][3] However, IBX is known to be shock-sensitive and has limited solubility in many common organic solvents.[1][3]

Due to the superior stability and widespread application of IBX, the majority of mechanistic studies have focused on its action. IBA often plays a role as an intermediate in catalytic cycles where it is re-oxidized to the active IBX species.

The Core Mechanism of Alcohol Oxidation

The oxidation of primary and secondary alcohols to aldehydes and ketones is a cornerstone application of these reagents. The generally accepted mechanism involves a sequence of steps, although the rate-determining step has been a subject of scientific debate. The primary pathway involves a hypervalent iodine(V) species like IBX.

The key steps in the oxidation of an alcohol by IBX are:

-

Ligand Exchange: The reaction initiates with a ligand exchange between the alcohol and a hydroxyl group on the iodine(V) center of IBX. This forms an alkoxyperiodinane intermediate.[1][2]

-

Reductive Elimination: This is the crucial step where the alcohol is oxidized. It proceeds via a five-membered cyclic transition state, leading to the formation of the carbonyl compound, water, and the reduced iodine(III) species, this compound (IBA).

The Rate-Determining Step: A Point of Contention

Initially, a "hypervalent twist" was proposed as the rate-determining step (RDS). This theory suggested that a conformational change in the hypervalent iodine intermediate was necessary to bring the relevant atoms into the correct orientation for the concerted elimination. This twist was thought to be driven by steric hindrance.[1][2]

However, more recent studies, including kinetic isotope effect (KIE) experiments and computational analyses, have challenged this hypothesis.[4][5][6] The current consensus leans towards the reductive elimination step, involving the cleavage of the α-C-H bond of the alcohol, as the rate-determining step. [4][5][6] This is supported by the observation of a significant kinetic isotope effect when the α-hydrogen of the alcohol is replaced with deuterium.

Catalytic Oxidation Cycle

In many applications, IBX is used in stoichiometric amounts. However, catalytic versions of this oxidation have been developed. In these systems, a catalytic amount of an iodoarene precursor, such as 2-iodobenzoic acid or IBA, is used in conjunction with a stoichiometric terminal oxidant, like Oxone.[7][8][9] In this cycle, the active oxidant IBX is continuously regenerated in situ from the IBA formed during the alcohol oxidation step.

Quantitative Data Summary

The efficiency of alcohol oxidation using IBX is influenced by the substrate, solvent, and reaction temperature. The following tables summarize representative quantitative data from the literature.

| Substrate | Product | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Octanol | 1-Octanal | IBX (3.0) | EtOAc | 80 | 3 | 95 | [10] |

| 2-Octanol | 2-Octanone | IBX (3.0) | EtOAc | 80 | 1.5 | 98 | [10] |

| Benzyl alcohol | Benzaldehyde | IBX (3.0) | EtOAc | 80 | 1 | 99 | [10] |

| Cinnamyl alcohol | Cinnamaldehyde | IBX (3.0) | EtOAc | 80 | 1 | 97 | [10] |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | IBX (3.0) | EtOAc | 80 | 1 | 99 | [10] |

Table 1: Stoichiometric Oxidation of Various Alcohols with IBX.

| Alcohol Substrate (1.5 mmol) | Catalyst (mol %) | Co-oxidant (Equivalents) | Time (h) | Yield (%) | Reference |

| 3-Phenyl-1-propanol | IBX (10) | Oxone (2.2) | 6 | 89 | [9] |

| 3-Phenyl-1-propanol | IBA (10) | Oxone (2.2) | 6 | 91 | [9] |

| 3-Phenyl-1-propanol | 2-Iodobenzoic Acid (10) | Oxone (2.2) | 6 | 85 | [9] |

| Cyclohexanol | 2-Iodobenzoic Acid (10) | Oxone (2.2) | 6 | 94 | [9] |

| 1-Phenylethanol | 2-Iodobenzoic Acid (10) | Oxone (2.2) | 6 | 92 | [9] |

Table 2: Catalytic Oxidation of Alcohols using in situ Generated IBX.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the oxidizing agents and their use in alcohol oxidation.

Preparation of 2-Iodoxybenzoic Acid (IBX)

Materials:

-

2-Iodobenzoic acid

-

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid in deionized water.

-

Add Oxone (in excess, typically 2-3 equivalents) to the solution.

-

Heat the mixture to 70-80°C with vigorous stirring for approximately 1-3 hours.[3] The product will precipitate as a white solid.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the white solid by vacuum filtration and wash with cold water and then acetone.

-

Dry the solid under vacuum to obtain IBX. Caution: IBX is a shock-sensitive explosive and should be handled with appropriate care. Commercial preparations are often stabilized with benzoic and isophthalic acids.[3]

General Protocol for Stoichiometric Alcohol Oxidation with IBX

Materials:

-

Alcohol substrate

-

IBX

-

Ethyl acetate (EtOAc) or other suitable solvent

Procedure:

-

To a solution of the alcohol (1 mmol) in ethyl acetate (10 mL), add IBX (1.1-3.0 equivalents).[10]

-

Heat the suspension to 80°C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The reduced byproduct, this compound, is insoluble in ethyl acetate and can be removed by filtration.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude carbonyl product, which can be further purified by column chromatography if necessary.

General Protocol for Catalytic Alcohol Oxidation

Materials:

-

Alcohol substrate

-

2-Iodobenzoic acid (or IBA)

-

Oxone

-

Acetonitrile/Water solvent mixture

Procedure:

-

To a solution of the alcohol (1.5 mmol) in a 2:1 mixture of acetonitrile and water (20 mL), add the catalytic oxidant (e.g., 2-iodobenzoic acid, 10 mol%).[9]

-

Add Oxone (2.2 equivalents) to the mixture.

-

Heat the reaction mixture to 70°C and stir for the required time (typically 6 hours), monitoring by TLC.

-

After completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Caption: Mechanism of alcohol oxidation by IBX.

Caption: Catalytic cycle for IBX-mediated oxidation.

Caption: Stoichiometric oxidation experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Computational Studies on Mechanisms of Hypervalent Iodine(III)-Promoted Dearomatization of Phenols [ouci.dntb.gov.ua]

- 3. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - A Twist of the Twist Mechanism, 2âIodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment - figshare - Figshare [figshare.com]

- 7. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 8. tsijournals.com [tsijournals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. audreyli.com [audreyli.com]

safety precautions for handling 2-Iodosobenzoic acid

An In-depth Technical Guide to the Safe Handling of 2-Iodosobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (IBA) is a versatile hypervalent iodine(III) reagent frequently employed in organic synthesis as a mild oxidizing agent.[1] While it is a valuable tool in the development of novel chemical entities, its handling requires strict adherence to safety protocols due to its hazardous nature. This guide provides a comprehensive overview of the necessary precautions, emergency procedures, and toxicological information to ensure its safe use in a laboratory setting. Some hypervalent iodine compounds are known to be potentially explosive and should be handled with appropriate care.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] According to the Globally Harmonized System (GHS), its primary hazards are:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][6][7]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[4][5][6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5][6][7][8]

Hazard Statements: H302, H315, H318, H335.[4][5][6][9] Signal Word: Danger.[5][6][9]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[4] However, the available acute toxicity data is summarized below.

| Toxicity Data for this compound | | :--- | :--- | | RTECS Number | DH2975000[4][10] | | Acute Toxicity (Oral) | LD50 (mouse): 1500 mg/kg[10] | | Acute Toxicity (Intraperitoneal) | LD50 (mouse): 196 mg/kg[3] | | | LD50 (mouse): 200 mg/kg[10] | | Carcinogenicity | IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] | | Germ Cell Mutagenicity | No data available[4] | | Reproductive Toxicity | No data available[4] |

Experimental Safety Protocols

Adherence to the following protocols is mandatory when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[5][6][8] Use a certified chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed to keep airborne levels below exposure limits.[4][11]

-

Eye Wash Stations: Ensure that emergency eyewash stations are readily accessible in the immediate vicinity of any location where the chemical is handled.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required for all personnel handling this reagent.

-

Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields.[11] A face shield is also recommended for comprehensive protection.[4]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.[4]

-

Protective Clothing: Wear a lab coat or a complete chemical-resistant suit. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4]

-

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a self-contained breathing apparatus.[4]

Safe Handling and Storage Protocol

-

Handling:

-

Conduct a thorough risk assessment before beginning any new procedure involving this compound.[2]

-

Avoid all personal contact, including the inhalation of dust.[3]

-

Avoid the formation of dust and aerosols.[4]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][8] Do not eat, drink, or smoke in the work area.[5][6][7]

-

-

Storage:

Emergency and First Aid Procedures

Spill Response Protocol

A spill of this compound should be treated as a moderate hazard.[3]

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Alert: Notify emergency responders and inform them of the location and nature of the hazard.[3]

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Don personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[4] Do not touch damaged containers or spilled material without appropriate protection.[11]

-

Containment: Prevent the product from entering drains.[4]

-

Cleanup:

-

Disposal: Place the collected material into suitable, closed, and labeled containers for disposal.[4] Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[4][11]

-

Decontaminate: Thoroughly clean the contaminated surface.[11]

Caption: Emergency spill response workflow for this compound.

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always consult a physician after administering first aid.[4]

-

Inhalation: If inhaled, move the person to fresh air.[4][5][6] If the person is not breathing, give artificial respiration.[4] Keep the patient warm and rested.[3]

-

Skin Contact: Immediately remove all contaminated clothing, including footwear.[3] Wash the affected skin with plenty of soap and water.[3][4][6] If skin irritation occurs, seek medical advice.[5][6]

-

Eye Contact: This is a medical emergency. Immediately rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[4][5] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do so.[4][5][6] Continue rinsing and consult a physician immediately.[4][5][6]

-

Ingestion: If swallowed, rinse the mouth with water.[4][5][6] Never give anything by mouth to an unconscious person.[4] Call a poison center or physician if you feel unwell.[5][6]

Fire and Explosion Hazard

-

Fire Fighting Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3][4]

-

Hazards: Dust clouds generated from fine grinding can be a hazard, as they may burn rapidly if ignited.[3] Thermal decomposition can lead to the release of irritating and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[3][8] Firefighters should wear a self-contained breathing apparatus.[4]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.[7]

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

-

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

- 1. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 6. lobachemie.com [lobachemie.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. alpharesources.com [alpharesources.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Profile of 2-Iodosobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-iodosobenzoic acid, a significant reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, the experimental protocols for obtaining these data, and a visualization of its synthesis workflow.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.01 | d | 8.6 | 1H | Aromatic CH |

| 8.32-8.41 | m | 3H | Aromatic CH |

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm |

| 113.5 |

| 117.3 |

| 126.4 |

| 127.7 |

| 132.9 |

| 134.2 |

| 137.0 |

| 166.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Assignment |

| 2903 | O-H stretch (carboxylic acid) |

| 1625 | C=O stretch (carboxylic acid) |

| 1582 | C=C stretch (aromatic) |

| 1561 | C=C stretch (aromatic) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound, based on common laboratory practices.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]

-

Sample Preparation: A small amount of the this compound sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

-

Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

IR Spectroscopy Protocol

IR spectra are commonly obtained using an FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.[1]

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Synthesis Workflow of this compound

This compound is synthesized from its precursor, 2-iodobenzoic acid, through an oxidation reaction. This workflow is a common procedure in organic chemistry laboratories.[2]

Caption: Synthesis of this compound from 2-Iodobenzoic Acid.

References

Theoretical Calculations on 2-Iodosobenzoic Acid Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodosobenzoic acid (IBA) is a hypervalent iodine(III) reagent that has garnered significant attention as a versatile and environmentally benign oxidizing agent in organic synthesis. Its ability to mediate a wide range of chemical transformations, including the oxidation of alcohols and sulfides, has made it a valuable tool for synthetic chemists. In the realm of drug development, where the efficient and selective synthesis of complex molecules is paramount, understanding the reactivity of reagents like IBA at a fundamental level is crucial. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity.

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound reactivity. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of theoretical findings, and visualizations of key reaction pathways. While direct computational studies on this compound are limited, extensive theoretical work has been conducted on its more reactive pentavalent derivative, 2-iodoxybenzoic acid (IBX). The reactivity of IBA is intrinsically linked to its in situ oxidation to IBX, which is often the active oxidizing species. Therefore, this guide will present the theoretical data for IBX as a crucial component in understanding the overall reactivity of IBA-based oxidative systems.

Theoretical Calculations on Reactivity

Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanisms of reactions involving hypervalent iodine reagents.[1][2] These studies help in understanding the structure, bonding, and energy profiles of reactants, intermediates, transition states, and products.

The Hypervalent Bond

The reactivity of this compound and other hypervalent iodine compounds is largely dictated by the nature of the hypervalent bond. This is typically described as a three-center-four-electron (3c-4e) bond, which is longer, weaker, and more polarized than a standard covalent bond.[1][2] This inherent weakness facilitates ligand exchange and reductive elimination, which are key steps in the oxidative processes mediated by these reagents. Computational studies have been crucial in defining the geometry and electronic structure of these bonds. For instance, in iodine(III) compounds like IBA, the geometry is often described as a trigonal bipyramid, with the more electronegative ligands occupying the axial positions.[1]

Reaction Mechanisms: The Case of Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a flagship application of hypervalent iodine reagents. While detailed computational studies specifically on IBA are scarce, the mechanism of the more potent oxidant, 2-iodoxybenzoic acid (IBX), has been a subject of significant theoretical investigation. As IBA can be oxidized to IBX in situ, the mechanistic insights gained from studying IBX are highly relevant.

One of the initially proposed mechanisms for alcohol oxidation by IBX is the "hypervalent twisting" mechanism .[3] Computational studies suggested that a "twist" or rearrangement of the hypervalent iodine complex is the rate-determining step.[3]

The following table summarizes the calculated activation energies for the key steps in the oxidation of methanol by IBX, as determined by DFT calculations. This data provides a quantitative insight into the reaction pathway.

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Ligand Exchange | The alcohol displaces a ligand on the iodine center. | 9.1[6] |

| Hypervalent Twist | A conformational rearrangement of the intermediate. | 12.1[6] |

| Reductive Elimination | C-H bond cleavage and formation of the carbonyl group. | 4.7[6] |

Note: These values are for the oxidation of methanol by IBX and serve as a model for understanding the reactivity of related hypervalent iodine reagents.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of this compound in a laboratory setting. The following sections provide protocols for the synthesis of IBA and its application in common oxidative transformations.

Synthesis of this compound (IBA)

A practical and safe method for the synthesis of IBA involves the oxidation of 2-iodobenzoic acid using Oxone® in an aqueous solution.[7] This method avoids the formation of the potentially explosive 2-iodoxybenzoic acid (IBX).

Materials:

-

2-Iodobenzoic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile

-

Water

-

Ferric chloride (FeCl₃) (optional, as catalyst)

Procedure:

-

To a solution of 2-iodobenzoic acid (1.0 mmol) in acetonitrile (5 mL) and water (5 mL), add Oxone® (1.2 mmol).

-

For an accelerated reaction, 2.5 mol% of FeCl₃ can be added.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

Oxidation of Alcohols to Carbonyl Compounds

This compound, often in conjunction with a co-oxidant that regenerates the active species in situ, is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9]

Materials:

-

Alcohol substrate

-

This compound (catalytic amount, e.g., 10 mol%)

-

Oxone® (as co-oxidant)

-

Acetonitrile

-

Water

Procedure:

-

To a solution of the alcohol (1.0 mmol) in a 2:1 mixture of acetonitrile and water (15 mL), add this compound (0.1 mmol) and Oxone® (1.2 mmol).

-

Heat the reaction mixture to 70 °C and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Selective Oxidation of Sulfides to Sulfoxides

Hypervalent iodine reagents, including IBA, can selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones.[10]

Materials:

-

Sulfide substrate

-

This compound or a related hypervalent iodine(III) reagent (e.g., iodosobenzene)

-

Potassium bromide (KBr, catalytic)

-

Water

Procedure:

-

To a suspension of the sulfide (1.0 mmol) in water (10 mL), add the hypervalent iodine(III) reagent (1.1 mmol) and a catalytic amount of KBr (0.1 mmol).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

-

Upon completion, extract the product with an appropriate organic solvent.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining oxidant.

-

Dry the organic layer and concentrate to yield the sulfoxide, which can be further purified if necessary.

Visualization of Reaction Pathways and Workflows

Understanding the sequence of events in a chemical reaction or an experimental procedure is greatly facilitated by visual aids. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Proposed mechanism for alcohol oxidation by IBX.

Relevance to Drug Development

Hypervalent iodine reagents, including this compound, are of significant interest to the pharmaceutical industry for several reasons:

-

Mild and Selective Oxidation: The development of new drug candidates often requires the selective oxidation of sensitive and complex molecules. IBA and its derivatives offer a milder alternative to many heavy-metal-based oxidants, reducing the risk of side reactions and simplifying purification.[11]

-

Synthesis of Heterocyclic Scaffolds: Many pharmaceuticals are based on heterocyclic ring systems. 2-Iodobenzoic acid serves as a precursor for reagents used in the synthesis of important heterocycles like indoles and isocoumarins, which are found in numerous biologically active compounds.[12]

-

Late-Stage Functionalization: In drug discovery, the ability to modify a complex molecule in the later stages of a synthetic sequence is highly valuable. The reactivity of hypervalent iodine reagents can be harnessed for late-stage C-H functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

Green Chemistry: The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. Hypervalent iodine reagents are considered "green" alternatives to many traditional oxidants, as they are non-toxic and the iodine-containing byproducts can often be recycled.[7]

The following diagram illustrates the role of 2-iodobenzoic acid as a precursor in the synthesis of bioactive molecules, a key aspect of its relevance to drug development.

Caption: Role of 2-Iodobenzoic Acid in drug development pathways.

Conclusion

This compound is a valuable reagent in modern organic chemistry with significant potential in the field of drug development. While direct theoretical calculations on its reactivity are an emerging area of research, the extensive computational studies on its derivative, IBX, provide a solid framework for understanding its mechanistic behavior. The combination of theoretical insights and robust experimental protocols, as outlined in this guide, empowers researchers to effectively utilize this versatile reagent in the synthesis of complex and biologically relevant molecules. The continued exploration of the reactivity of IBA and other hypervalent iodine compounds through both computational and experimental approaches will undoubtedly lead to the development of new and innovative synthetic methodologies for the advancement of pharmaceutical sciences.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Development of hypervalent iodine(III)-mediated chemical reactions | Documents - Universidad de La Rioja [investigacion.unirioja.es]

- 5. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 6. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent discoveries on the structure of iodine( iii ) reagents and their use in cross-nucleophile coupling - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03266B [pubs.rsc.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. A Twist of the Twist Mechanism, 2-Iodoxybenzoic Acid (IBX)-Mediated Oxidation of Alcohol Revisited: Theory and Experiment. | Semantic Scholar [semanticscholar.org]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application of 2-Iodoxybenzoic Acid (IBX) for the Selective Oxidation of Primary Alcohols

Introduction

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has gained significant traction in modern organic synthesis as a mild and selective oxidizing agent.[1][2][3] A key application of IBX is the efficient oxidation of primary alcohols to their corresponding aldehydes.[1][3][4] This process is highly valued for its high chemoselectivity, operational simplicity, and the avoidance of toxic heavy metal-based oxidants.[2] IBX is prepared by the oxidation of 2-iodobenzoic acid.[1][2][5] While IBX itself has limited solubility in many common organic solvents, its derivative, the Dess-Martin Periodinane (DMP), exhibits improved solubility.[4][6]

Mechanism of Action

The oxidation of a primary alcohol to an aldehyde by IBX proceeds through a ligand exchange followed by reductive elimination. The reaction mechanism involves a hypervalent twist, which is considered the rate-determining step.[2][3][5] In this process, the alcohol coordinates to the iodine(V) center, and subsequent intramolecular proton transfer and elimination of 2-iodosobenzoic acid (IBA) yield the aldehyde product.[2][7]

Advantages of Using IBX:

-

High Selectivity: IBX selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]

-

Mild Reaction Conditions: The oxidation can typically be carried out at room temperature or slightly elevated temperatures.[8][9]

-

Functional Group Tolerance: IBX is compatible with a wide range of functional groups, including amines, thioethers, and olefins.[2]

-

Environmentally Benign: It avoids the use of toxic chromium or other heavy metal reagents.[2][8] The byproduct, this compound (IBA), can be recycled back to IBX.[10]

Limitations:

-

Solubility: IBX is insoluble in many common organic solvents, with DMSO being a notable exception.[1][2][4] This can sometimes lead to heterogeneous reaction mixtures.

-

Safety: IBX is potentially explosive under impact or when heated above 200°C.[2][4] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[2]

Quantitative Data Summary

The following table summarizes representative data for the oxidation of various primary alcohols to aldehydes using IBX under different reaction conditions.

| Substrate (Primary Alcohol) | Product (Aldehyde) | Reagent/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | IBX (1.5 equiv) | DCM/H₂O (1:1), n-Bu₄NBr (0.5 equiv) | - | - | [1] |

| Cinnamyl alcohol | Cinnamaldehyde | IBX (1.0 equiv), β-CD (0.1 equiv) | H₂O/Acetone | - | 96 | [11] |

| 1-Octanol | 1-Octanal | IBX (1.0 equiv), β-CD (0.1 equiv) | H₂O/Acetone | - | 90 | [12] |

| Geraniol | Geranial | IBX | DMSO | - | 85 | [11] |

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Primary Alcohol using IBX in DMSO

This protocol is a general guideline for the oxidation of a primary alcohol to an aldehyde using IBX in dimethyl sulfoxide (DMSO).

Materials:

-

Primary alcohol

-

2-Iodoxybenzoic acid (IBX)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the primary alcohol (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask, add IBX (1.5 mmol, 1.5 equivalents).

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Oxidation of a Primary Alcohol using this compound (IBA) and Oxone®

This protocol describes a method for the oxidation of primary alcohols using a catalytic amount of 2-iodobenzoic acid (or its reduced form, IBA) with Oxone® as the co-oxidant.[13][14] This in-situ generation of IBX avoids the need to handle the potentially explosive pure IBX.

Materials:

-

Primary alcohol

-

This compound (IBA) or 2-Iodobenzoic acid

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Acetonitrile

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

To a stirred solution of the primary alcohol (1.0 mmol) in a mixture of acetonitrile and water (2:1, 6 mL), add this compound (0.1 mmol, 0.1 equivalents).

-

Add Oxone® (2.0 mmol, 2.0 equivalents) in portions over 10-15 minutes.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, dilute the reaction mixture with water (10 mL).

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude aldehyde.

-

Purify by flash chromatography if required.

Visualizations

Caption: Reaction mechanism for the oxidation of a primary alcohol with IBX.

Caption: General experimental workflow for IBX oxidation.

Caption: Catalytic cycle for alcohol oxidation using IBA and Oxone®.

References

- 1. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]

- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Dess-Martin Oxidation [organic-chemistry.org]

- 10. Page loading... [wap.guidechem.com]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

Synthesis of Dess-Martin Periodinane (DMP) from o-Iodoxybenzoic Acid (IBX): An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Dess-Martin periodinane (DMP), a widely utilized oxidizing agent in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] The protocol details a two-step synthetic route commencing with the oxidation of o-iodobenzoic acid to o-iodoxybenzoic acid (IBX), followed by the acetylation of IBX to yield DMP. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure safe and efficient laboratory execution.

Introduction

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent favored for its mild reaction conditions, high chemoselectivity, and broad functional group tolerance.[3][4][6] It offers a significant advantage over many chromium-based and other oxidative reagents. The synthesis of DMP is a well-established two-step process. The first step involves the oxidation of o-iodobenzoic acid to the intermediate, o-iodoxybenzoic acid (IBX).[7][8][9] IBX itself is a useful oxidizing agent, though its insolubility in common organic solvents can be a limitation.[7][8][9] The subsequent step involves the reaction of IBX with acetic anhydride and acetic acid to produce the more soluble and reactive DMP.[5][10]

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of IBX and DMP. Yields can vary based on reaction scale and purity of reagents.

| Step | Reaction | Reactants | Product | Typical Yield (%) | Purity (%) | Reference |

| 1 | Oxidation | o-Iodobenzoic acid, Oxone | o-Iodoxybenzoic acid (IBX) | 80 - 98% | ≥95% | [5][8][11] |

| 2 | Acetylation | o-Iodoxybenzoic acid (IBX), Acetic Anhydride, Acetic Acid | Dess-Martin Periodinane (DMP) | ~90% | High | [10] |

Experimental Protocols

Safety Precautions: Both IBX and DMP are potentially explosive under impact or when heated to high temperatures (>200°C for IBX).[8] Handle these reagents with care, avoiding grinding or excessive force. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Synthesis of o-Iodoxybenzoic Acid (IBX) from o-Iodobenzoic Acid

This protocol is adapted from procedures utilizing Oxone as the oxidizing agent, which is considered a safer and more environmentally friendly method.[7][12]

Materials:

-

o-Iodobenzoic acid

-

Oxone (potassium peroxymonosulfate)

-

Deionized water

-

Acetone

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-